

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Lactose Acetates

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Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: B15565655

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose, a disaccharide readily available from dairy sources, can be chemically modified to enhance its biological activities. Acetylation of lactose to form lactose acetates, particularly **lactose octaacetate**, has been shown to impart notable antifungal properties. These derivatives present an interesting avenue for the development of novel antifungal agents, potentially for applications in food preservation, agriculture, and pharmaceuticals. This document provides an overview of the antifungal applications of lactose acetates, quantitative data on their efficacy, and detailed protocols for their synthesis and evaluation.

Antifungal Activity of Lactose Octaacetate

Lactose octaacetate has demonstrated slight to moderate antifungal activity against a range of filamentous fungi.[1][2] Notably, its antibacterial and anti-yeast activities are reported to be low or non-existent, suggesting a selective spectrum of activity.[1][3] The antifungal efficacy is influenced by the fungal species.

The following table summarizes the antifungal activity of **lactose octaacetate** against various fungal species, as determined by the agar well diffusion method. The data is extracted from "Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antifungal Properties".

Fungal Species	Zone of Inhibition (mm)	Inhibitory Effect
Aspergillus niger ATCC 1015	10	Slight
Penicillium sp.	10	Slight
Rhizopus sp.	15**	Moderate
Fusarium moniliforme ATCC 38932	10	Slight
Aspergillus flavus	-	Inactive
Slight inhibitory effect, **Moderate inhibitory effect, - No inhibitory effect		

Experimental Protocols

Microwave-Assisted Synthesis of Lactose Octaacetate

This protocol describes a "green" synthesis approach for **lactose octaacetate** using microwave irradiation, adapted from Todorova et al. (2022).[\[1\]](#)

Materials:

- D-(+)-lactose monohydrate
- Acetic anhydride
- Sodium acetate (catalyst)
- Distilled water
- Ice
- Round-bottom flask
- Microwave reactor
- Stirring apparatus

- Vacuum filtration system

Procedure:

- Combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride in a round-bottom flask.
- Add 3.0 g (0.036 mol) of sodium acetate to the mixture as a catalyst.
- Place the flask in a microwave reactor and apply microwave irradiation at 700 W for 15-20 minutes to achieve the highest yield.
- After irradiation, carefully pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
- Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.
- Filter the precipitate under vacuum.
- Wash the solid with distilled water to remove impurities.
- Dry the resulting **lactose octaacetate**. The expected yield is between 85-90%.^[1]

Antifungal Susceptibility Testing: Agar Well Diffusion Method

This protocol outlines the procedure for evaluating the antifungal activity of lactose acetates.^[1]

Materials:

- **Lactose octaacetate**
- Methanol or DMSO (solvents)
- Fungal cultures (*Aspergillus niger*, *Penicillium* sp., etc.)
- Malt Extract Agar (MEA) plates

- Sterile cork borer or well cutter
- Micropipette
- Incubator
- Nystatin (positive control)
- Methanol/DMSO (negative control)

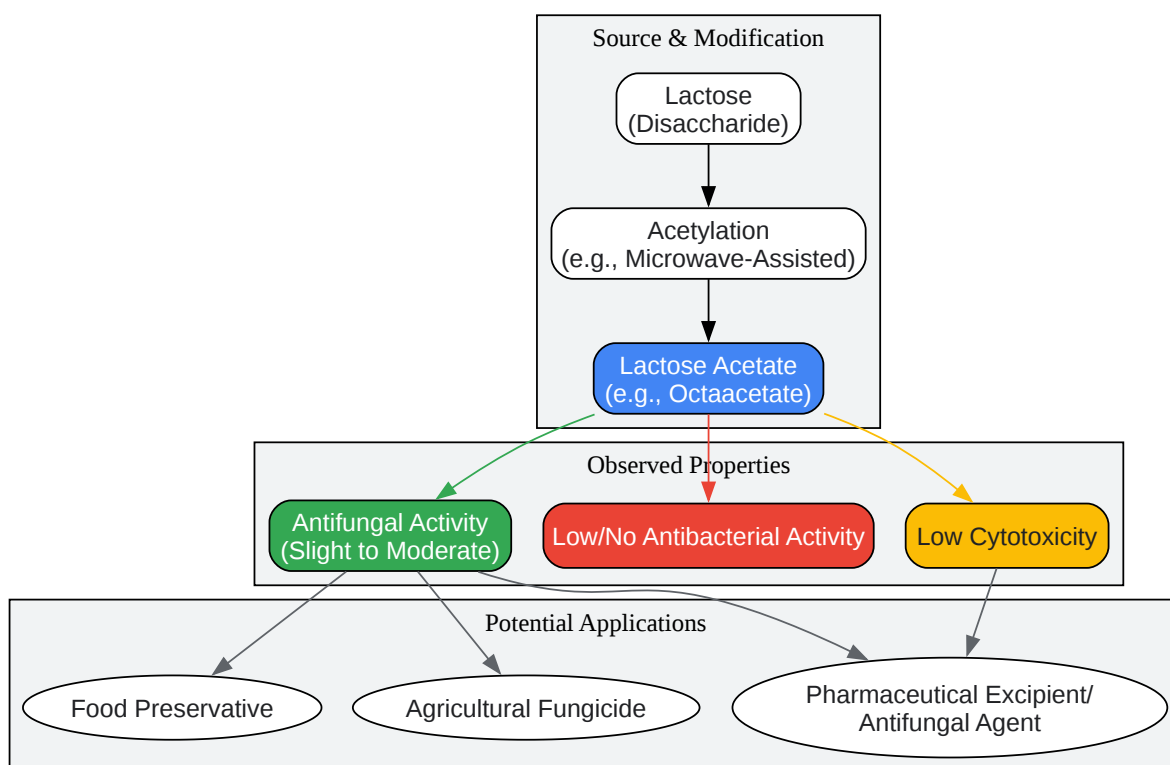
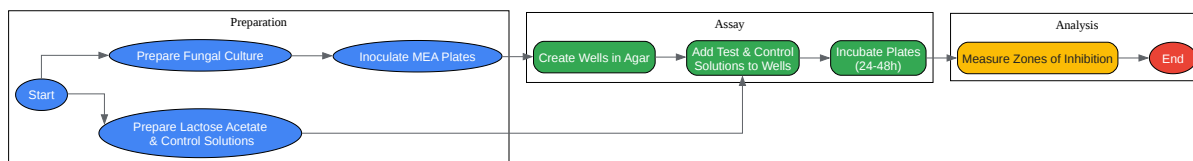
Procedure:

- Preparation of Fungal Plates:
 - Prepare Malt Extract Agar (MEA) consisting of 20 g malt extract, 20 g dextrose, 6 g peptone, and 15 g agar in 1 L of deionized water. Adjust the final pH to 5.5 and sterilize by autoclaving.
 - Inoculate the surface of the sterile MEA plates uniformly with the test fungal spores.
- Preparation of Test Solutions:
 - Prepare a 10 mg/mL solution of **lactose octaacetate** in either methanol or DMSO.^[1]
 - Prepare a solution of Nystatin (e.g., 40 µg/mL) to serve as a positive control.
- Agar Well Diffusion Assay:
 - Using a sterile cork borer, create wells of approximately 6 mm in diameter in the inoculated agar plates.
 - Carefully pipette 60 µL of the **lactose octaacetate** solution into the designated wells.
 - In separate wells, add 60 µL of the positive control (Nystatin) and the negative control (methanol or DMSO).
 - Perform the assay in triplicate for each sample.
- Incubation and Measurement:

- Incubate the plates at an appropriate temperature for the fungal species (e.g., 25-28 °C) for 24 to 48 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antifungal Activity Assessment



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References

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